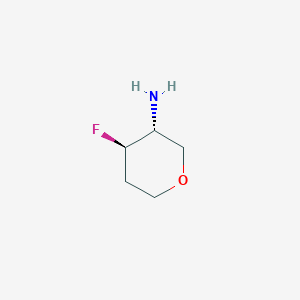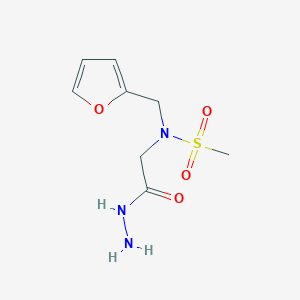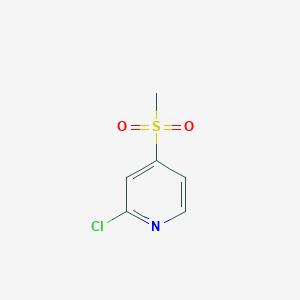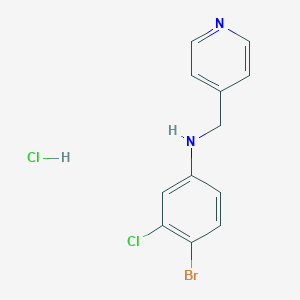
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, also known as EPD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPD belongs to the class of dihydropyrazinediones, which have been recognized as promising drug candidates for various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to improve glucose homeostasis by enhancing insulin sensitivity, leading to a reduction in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Specifically, future studies should investigate the pharmacokinetics and pharmacodynamics of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, as well as its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione and to identify potential drug targets for 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione-based therapies.
Métodos De Síntesis
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then cyclized to form the dihydropyrazinedione ring using trifluoroacetic acid. Finally, the ethoxy group is introduced using sodium ethoxide in ethanol.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential to improve glucose homeostasis by enhancing insulin sensitivity.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYNJONRVZKNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)









